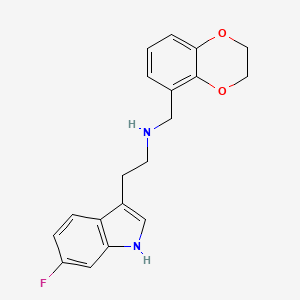![molecular formula C13H15ClN2OS B7542535 N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542535.png)
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide, also known as CPCCOEt, is a compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a role in modulating synaptic transmission in the central nervous system.
Wirkmechanismus
The mechanism of action of N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide involves its selective binding to the allosteric site of mGluR1, which inhibits the receptor's signaling pathway. This leads to a decrease in calcium influx and a reduction in the release of neurotransmitters such as glutamate. The inhibition of mGluR1 has been shown to have a modulatory effect on synaptic transmission and plasticity, which can affect various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly on the central nervous system. It has been shown to modulate synaptic transmission and plasticity, which can affect learning and memory, pain processing, and addiction. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting its potential as a therapeutic target for these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide in lab experiments is its high selectivity and potency as an mGluR1 antagonist. This allows for precise manipulation of the receptor's signaling pathway, which can lead to more accurate and reliable results. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the use of this compound in lab experiments may not fully reflect the complex interactions between mGluR1 and other signaling pathways in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide and mGluR1. One area of interest is the role of mGluR1 in neurodegenerative diseases, particularly Alzheimer's and Parkinson's. This compound has shown promise as a potential therapeutic target for these conditions, and further research is needed to fully understand its mechanisms of action and potential clinical applications. Additionally, research on the interactions between mGluR1 and other signaling pathways in the brain may provide insights into the complex processes underlying synaptic plasticity and neurological disorders.
Synthesemethoden
The synthesis of N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide involves the reaction of 2-chlorobenzoyl isothiocyanate with cyclopentanecarboxylic acid in the presence of triethylamine. The resulting product is then treated with ethanol to yield this compound. The purity of the compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of mGluR1, which is involved in various physiological and pathological processes in the brain. This compound has been used to investigate the role of mGluR1 in synaptic plasticity, learning and memory, pain processing, and addiction. It has also been studied as a potential therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-7-3-4-8-11(10)15-13(18)16-12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZEMGFLAEDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542454.png)
![6-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7542459.png)
![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)
![N-[(2-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7542480.png)
![4-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B7542484.png)
![4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7542485.png)
![2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7542489.png)
![2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7542514.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542519.png)

![N-[(3-methylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542540.png)
![3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide](/img/structure/B7542548.png)
![N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542550.png)
